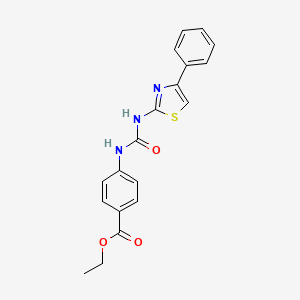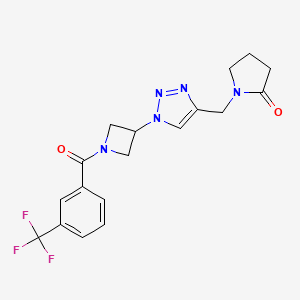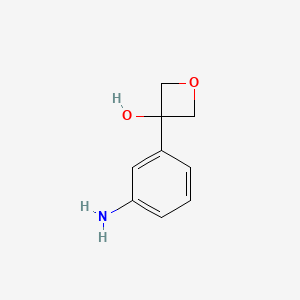
4-(3-(4-feniltiazol-2-il)ureido)benzoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE is a complex organic compound that features a thiazole ring, a phenyl group, and a benzoate ester
Aplicaciones Científicas De Investigación
ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure .
Análisis Bioquímico
Biochemical Properties
It is known that the thiazole ring, a key structural component of this compound, plays a significant role in its biological activity . The thiazole ring can interact with various enzymes, proteins, and other biomolecules, affecting their function and contributing to the compound’s overall biological effects .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The phenyl group is introduced via electrophilic aromatic substitution reactions, and the benzoate ester is formed through esterification reactions involving benzoic acid and ethanol in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce reaction time .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Mecanismo De Acción
The mechanism of action of ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 4-[METHYL(2-PHENYL-1,3-THIAZOL-4-YL)AMINO]BENZOATE
- 2-METHYL-4-(4-METHYL-2-4-(TRIFLUOROMETHYL)PHENYL-5-THIAZOLYL)
- BENZIMIDAZOLE-THIAZOLE DERIVATIVES
Uniqueness
ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
ethyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-2-25-17(23)14-8-10-15(11-9-14)20-18(24)22-19-21-16(12-26-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTKQSGIKIUATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-1-[4-(propan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2541474.png)
![methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2541475.png)
![(3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile](/img/structure/B2541476.png)
![{[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2541477.png)

![2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B2541480.png)
![1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B2541481.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenoxy)-N-methylbenzamide](/img/structure/B2541484.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride](/img/structure/B2541486.png)
![3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B2541488.png)

![6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2541491.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2541497.png)
